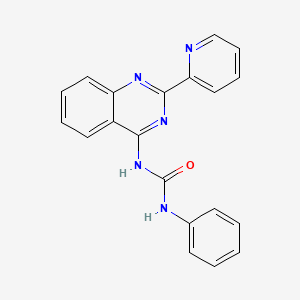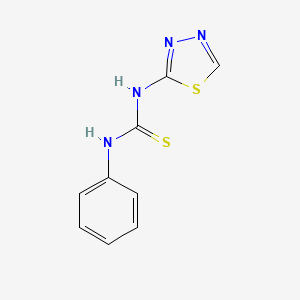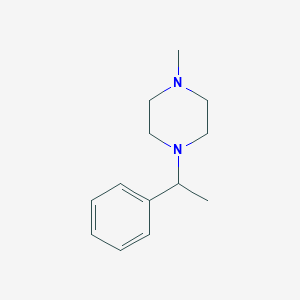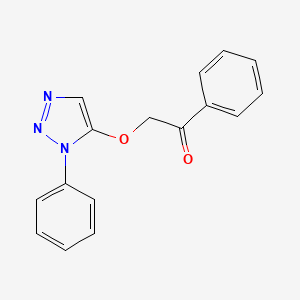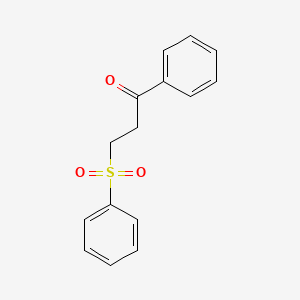
1-Phenyl-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound that belongs to the class of sulfones It is characterized by the presence of a phenyl group attached to the first carbon of the propanone chain and a phenylsulfonyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with phenylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
1-Phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one: This compound has a similar structure but contains a double bond between the second and third carbons.
3-Hydroxy-1-phenylpropan-1-one: This compound has a hydroxyl group instead of a phenylsulfonyl group.
Uniqueness: 1-Phenyl-3-(phenylsulfonyl)propan-1-one is unique due to its combination of a phenyl and phenylsulfonyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
65885-28-1 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14O3S/c16-15(13-7-3-1-4-8-13)11-12-19(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
IOTOILGYCOMTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


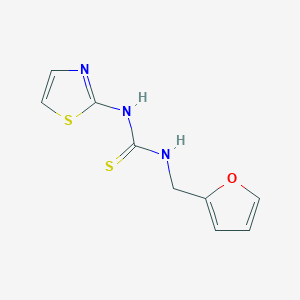
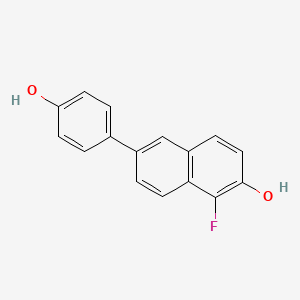

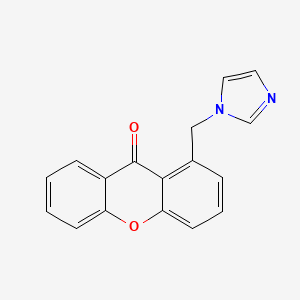
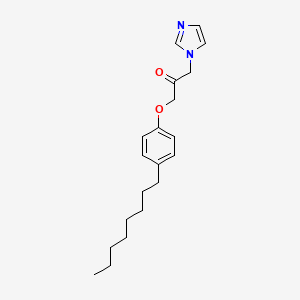
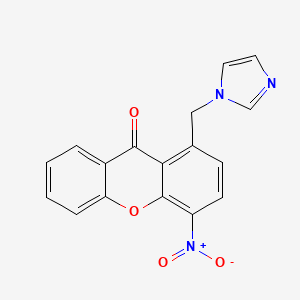

![1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)

![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
